5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
“5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It also plays a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .Scientific Research Applications
Synthesis and Application in Organic Chemistry :
- Surmont et al. (2009) reported the efficient preparation of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, a class of compounds closely related to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, highlighting their significance in organic synthesis (Surmont et al., 2009).
- Kothandaraman et al. (2011) described a method for preparing 1H-indole-2-carbaldehydes, demonstrating the relevance of these compounds in the field of organic chemistry (Kothandaraman et al., 2011).
Material Science and Structural Analysis :
- Barakat et al. (2017) conducted a study on the crystal structure and characterization of a compound similar to this compound, providing insights into the intermolecular interactions and thermal stability of such compounds (Barakat et al., 2017).
Pharmaceutical Research :
- Anderson et al. (1997) described the development of a process for a compound structurally related to this compound, highlighting its potential in antidepressant drug development (Anderson et al., 1997).
Chemical Sensor Development :
- Wan et al. (2014) developed an indole-based sensor using a derivative of indole-3-carbaldehyde, demonstrating the application of such compounds in the development of selective chemical sensors (Wan et al., 2014).
Green Chemistry :
- Madan (2020) reported the use of indole-3-carbaldehyde in green chemistry, highlighting the environmentally friendly synthesis of Knoevenagel condensed products, which is relevant to this compound (Madan, 2020).
Future Directions
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s aldehyde group can undergo oxidation and reduction reactions, making it a versatile intermediate in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular function and contribute to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of various metabolites . Long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be oxidized to form indole-3-carboxylic acid derivatives . These metabolic transformations can affect the compound’s biological activity and contribute to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and contribute to their biological effects .
Properties
IUPAC Name |
5-fluoro-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCBYPWOQCVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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